molecular formula C18H16N4O7S2 B2978679 ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 887208-91-5

ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2978679
CAS No.: 887208-91-5
M. Wt: 464.47
InChI Key: FXMSPXWXVDQDJK-ZZEZOPTASA-N
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Description

Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived heterocyclic compound characterized by a 2,3-dihydro-1,3-benzothiazole core. Key structural features include:

  • A (Z)-imino linkage connecting the 3-nitrobenzoyl group to the benzothiazole ring.
  • A sulfamoyl (-SO₂NH₂) substituent at the 6-position of the benzothiazole ring.
  • An ethyl acetate ester side chain at the 3-position of the benzothiazole.

This compound belongs to a class of bioactive molecules often synthesized via multi-component reactions involving benzothiazoles, activated esters, and aromatic acyl groups .

Properties

IUPAC Name

ethyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7S2/c1-2-29-16(23)10-21-14-7-6-13(31(19,27)28)9-15(14)30-18(21)20-17(24)11-4-3-5-12(8-11)22(25)26/h3-9H,2,10H2,1H3,(H2,19,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMSPXWXVDQDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to yield the corresponding benzothiazole derivative. The final step involves the esterification of the benzothiazole derivative with ethyl bromoacetate under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity. The benzothiazole ring provides structural stability and contributes to the overall bioactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural relatives differ in substituents on the benzothiazole core, acyl groups, or ester functionalities. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features References
Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 6-sulfamoyl, 3-nitrobenzoyl, ethyl acetate C₁₉H₁₈N₄O₇S₂ 502.50 g/mol Nitro group enhances electrophilicity; sulfamoyl may confer bioactivity.
Methyl 2-[(2Z)-6-methoxy-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 6-methoxy, 4-piperidine-sulfonyl benzoyl, methyl acetate C₂₃H₂₅N₃O₆S₂ 503.59 g/mol Piperidine-sulfonyl group improves solubility; methoxy enhances lipophilicity.
Ethyl 2-[(2Z)-6-sulfamoyl-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 6-sulfamoyl, 3,4,5-triethoxybenzoyl, ethyl acetate C₂₄H₂₉N₃O₈S₂ 551.63 g/mol Triethoxybenzoyl increases steric bulk; may alter receptor selectivity.
Ethyl 2-{(2Z)-2-[(1-naphthylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetate monohydrate 1-naphthylsulfonyl, ethyl acetate C₁₇H₁₈N₂O₄S₂·H₂O 400.47 g/mol Naphthyl group enhances aromatic stacking potential; hydrate improves stability.

Crystallographic and Stability Considerations

  • Hydrogen-bonding patterns in the target compound’s crystal lattice (e.g., involving sulfamoyl NH₂ or nitro groups) may differ from analogues due to substituent electronic effects. Etter’s graph set analysis could elucidate these differences .
  • Ring puckering in the dihydrobenzothiazole core (analyzed via Cremer-Pople coordinates ) may vary with substituent bulk, influencing conformational stability.

Biological Activity

Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce various functional groups critical for its biological activity. The process usually starts with the formation of the benzothiazole core followed by the introduction of the nitrobenzoyl and sulfamoyl groups. The overall synthetic route is illustrated in the following scheme:

StepReaction TypeReagentsConditions
1NitrationBenzene derivativesHNO₃/H₂SO₄
2SulfonationBenzothiazole derivativesSO₃ or SO₃H
3AcetylationEthyl acetate and acyl chloridesBase-catalyzed

Antimicrobial Properties

Research has indicated that compounds derived from benzothiazoles exhibit significant antimicrobial activity. This compound has been tested against various strains of bacteria and fungi. For instance, studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics like penicillin and tetracycline .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), it exhibited an IC50 value in the low micromolar range, indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the disruption of DNA synthesis and cell cycle arrest.

Anti-inflammatory Effects

Benzothiazole derivatives have been recognized for their anti-inflammatory effects. This compound has shown significant inhibition of pro-inflammatory cytokines in cellular assays. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that ethyl 2-benzothiazolyl acetate derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL .
  • Anticancer Activity : In a recent investigation involving various cancer cell lines, this compound was found to induce apoptosis through caspase activation pathways. This study highlighted its potential as a lead compound for further development in cancer therapy .

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